molecular formula C4H8N4 B8657297 (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine

Cat. No.: B8657297
M. Wt: 112.13 g/mol
InChI Key: IMLWJUNNDJGOPB-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the attachment of the ethanamine group. Common synthetic routes may include:

    Cyclization Reactions: Starting from precursors like hydrazines and nitriles to form the triazole ring.

    Amine Introduction: Subsequent introduction of the ethanamine group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Utilizing large reactors for the cyclization and amine introduction steps.

    Continuous Flow Processes: For more efficient and scalable production, continuous flow methods may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the triazole ring or the ethanamine group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Oxides of the triazole ring.

    Reduction Products: Reduced forms of the triazole or ethanamine group.

    Substitution Products: Substituted triazole derivatives.

Scientific Research Applications

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4H-1,2,4-triazol-3-yl)propanamine: Similar structure with a propanamine group instead of ethanamine.

    (1S)-1-(4H-1,2,4-triazol-3-yl)methanamine: Similar structure with a methanamine group.

Uniqueness

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine is unique due to its specific combination of the triazole ring and ethanamine group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m0/s1

InChI Key

IMLWJUNNDJGOPB-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C1=NC=NN1)N

Canonical SMILES

CC(C1=NC=NN1)N

Origin of Product

United States

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